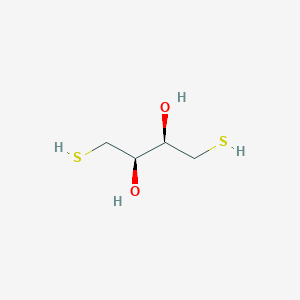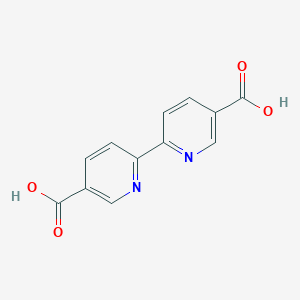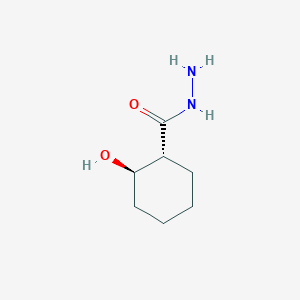
BTPBU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTPBU is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzyloxy group, multiple methyl groups, and a phenylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one involves multiple steps, typically starting with the formation of the bicyclic core. The key steps include:
Formation of the Bicyclic Core: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzyloxy Group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base.
Phenylthio Substitution: The phenylthio group is introduced using a thiolating agent such as phenylthiol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
BTPBU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenylthio positions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, sodium methoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
BTPBU has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
BTPBU can be compared with other similar compounds, such as:
1-Benzyloxy-4,8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one: Similar structure but with one less methyl group.
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-Benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-thiol: Similar structure but with a thiol group instead of a carbonyl group.
These comparisons highlight the uniqueness of 1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(53
Propiedades
Número CAS |
129720-17-8 |
|---|---|
Fórmula molecular |
C28H34O2S |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
(1R,4S,6S)-4,8,11,11-tetramethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one |
InChI |
InChI=1S/C28H34O2S/c1-20-15-16-28(30-19-22-11-7-5-8-12-22)18-24(29)21(2)17-25(26(20)27(28,3)4)31-23-13-9-6-10-14-23/h5-14,21,25H,15-19H2,1-4H3/t21-,25-,28+/m0/s1 |
Clave InChI |
WWPVSSBILGYJRZ-HPKXWHFBSA-N |
SMILES |
CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
SMILES isomérico |
C[C@H]1C[C@@H](C2=C(CC[C@](C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
SMILES canónico |
CC1CC(C2=C(CCC(C2(C)C)(CC1=O)OCC3=CC=CC=C3)C)SC4=CC=CC=C4 |
Key on ui other cas no. |
129720-17-8 |
Sinónimos |
1-benzyloxy-4,8,11,11-tetramethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one BTPBU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


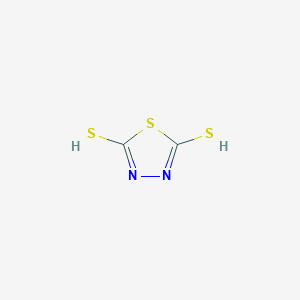
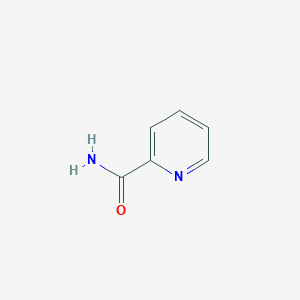
![(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B142949.png)
